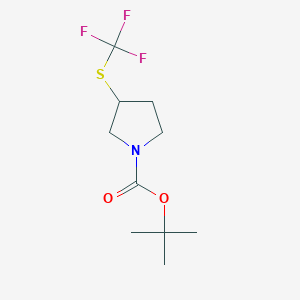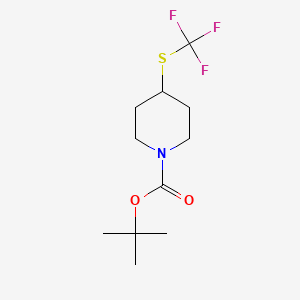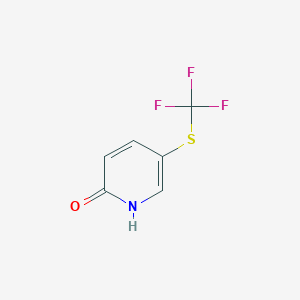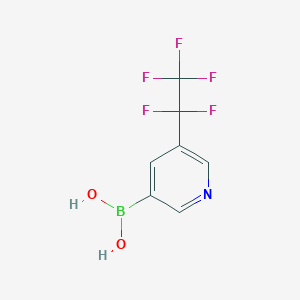
5-(Perfluoroethyl)pyridine-3-boronic acid, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Perfluoroethyl)pyridine-3-boronic acid, 97% (5-PEPA 97%) is an organic compound that is commonly used in scientific research as a reagent for various synthetic, biochemical, and physiological applications. It is a colorless, hygroscopic solid with a molecular weight of 215.06 g/mol and a melting point of 117-123°C. 5-PEPA 97% is a versatile reagent, which can be used in a variety of reactions, including Suzuki-Miyaura cross-couplings and Stille reactions.
Scientific Research Applications
5-PEPA 97% is widely used in scientific research, particularly in the fields of synthetic organic chemistry, biochemistry, and physiology. It is used as a reagent in a variety of reactions, including Suzuki-Miyaura cross-couplings and Stille reactions. In addition, it is used as a catalyst for the synthesis of various organic molecules, such as amino acids and peptides. Furthermore, 5-PEPA 97% can be used as a ligand in metal-catalyzed reactions, such as Heck and Mizoroki-Heck reactions.
Mechanism of Action
5-PEPA 97% acts as a ligand in metal-catalyzed reactions, such as Heck and Mizoroki-Heck reactions. In these reactions, the 5-PEPA 97% acts as an electron-donating ligand, which facilitates the transfer of electrons from the substrate to the metal catalyst. This electron transfer is necessary for the reaction to proceed.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-PEPA 97% have not been extensively studied. However, it is known that 5-PEPA 97% is not toxic and does not have any adverse effects on humans or animals. Furthermore, it is not known to interact with any drugs or other compounds.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-PEPA 97% in laboratory experiments is its versatility. It can be used in a variety of reactions, including Suzuki-Miyaura cross-couplings and Stille reactions, as well as metal-catalyzed reactions, such as Heck and Mizoroki-Heck reactions. Furthermore, it is not toxic and does not have any adverse effects on humans or animals.
The main limitation of using 5-PEPA 97% in laboratory experiments is its hygroscopic nature. It is hygroscopic, which means that it absorbs moisture from the air, which can affect its stability and reactivity.
Future Directions
The potential future directions for 5-PEPA 97% include:
1. Further research into its biochemical and physiological effects.
2. Development of new reactions and applications for 5-PEPA 97%.
3. Investigation into the use of 5-PEPA 97% as a catalyst for the synthesis of various organic molecules.
4. Exploration of the use of 5-PEPA 97% in metal-catalyzed reactions.
5. Investigation into the use of 5-PEPA 97% as a ligand in metal-catalyzed reactions.
6. Development of methods to improve the stability and reactivity of 5-PEPA 97%.
7. Exploration of the use of 5-PEPA 97% in the synthesis of complex molecules.
8. Development of new synthetic methods for the synthesis of 5-PEPA 97%.
9. Investigation into the use of 5-PEPA 97% in the synthesis of pharmaceuticals.
10. Investigation into the use of 5-PEPA 97% in the synthesis of polymers.
Synthesis Methods
5-PEPA 97% can be synthesized via a two-step reaction. In the first step, 5-bromopyridine-3-boronic acid is reacted with 1-fluoroethyl iodide in the presence of a base, such as sodium iodide, to form 5-(fluoroethyl)pyridine-3-boronic acid. This reaction is followed by a second step, in which the 5-(fluoroethyl)pyridine-3-boronic acid is converted to 5-(perfluoroethyl)pyridine-3-boronic acid by treatment with hydrofluoric acid.
properties
IUPAC Name |
[5-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF5NO2/c9-6(10,7(11,12)13)4-1-5(8(15)16)3-14-2-4/h1-3,15-16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJMJDLJZZAGRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C(C(F)(F)F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

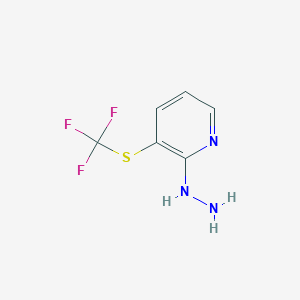

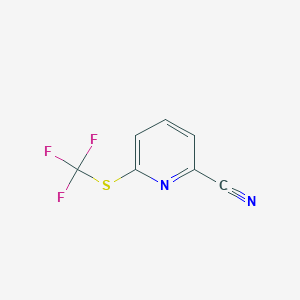
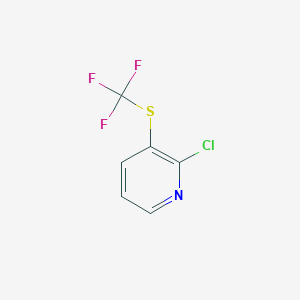
![2-Amino-N-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6350579.png)


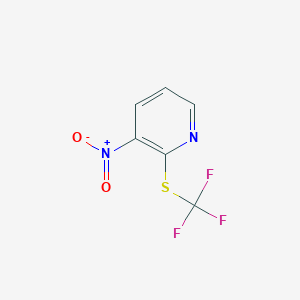
![4-Amino-N-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6350613.png)
